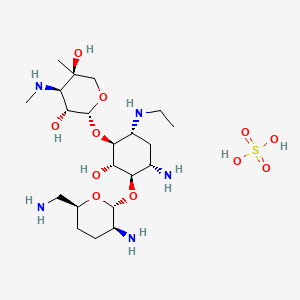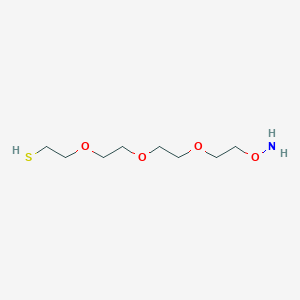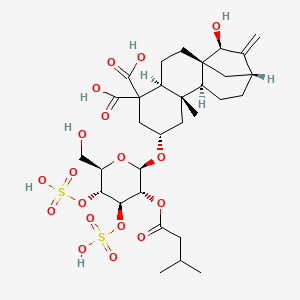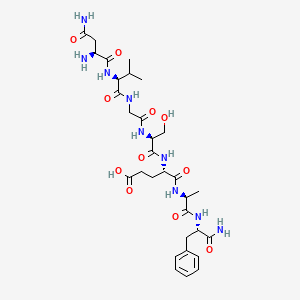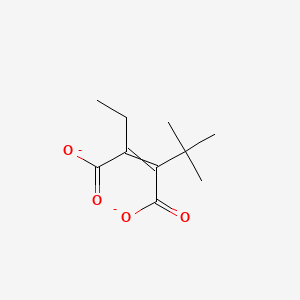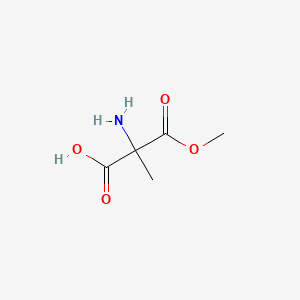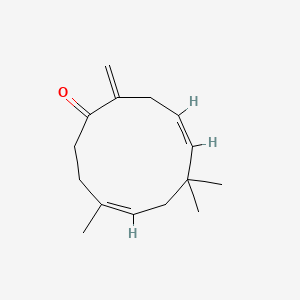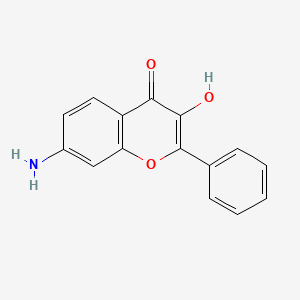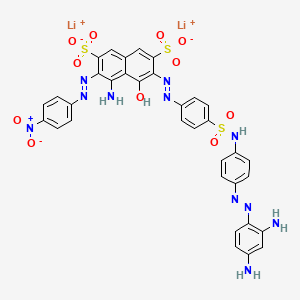
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the diazotization of 2,4-diaminophenyl and subsequent coupling reactions with various aromatic compounds The reaction conditions typically involve acidic or basic environments to facilitate the formation of azo bonds
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous environments.
Comparison with Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diamino-5-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
Uniqueness: The lithium salt form of this compound offers unique solubility and stability properties compared to its sodium salt counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
102082-94-0 |
|---|---|
Molecular Formula |
C34H25Li2N11O11S3 |
Molecular Weight |
873.7 |
IUPAC Name |
dilithium;(3Z)-5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]hydrazinylidene]-6-[(4-nitrophenyl)diazenyl]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N11O11S3.2Li/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,40,44H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2/b41-38?,42-39?,43-33+;; |
InChI Key |
NXGCXAAITHXJND-XNZOGMQISA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NN=C3C(=CC4=CC(=C(C(=C4C3=O)N)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)N |
Synonyms |
2,7-Naphthalenedisulfonic acid, 4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-, lithium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


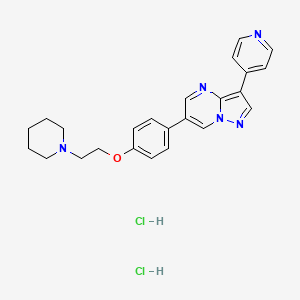

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride](/img/structure/B560676.png)
